1-Chloro-4-ethynyl-2-nitrobenzene
Overview
Description
1-Chloro-4-ethynyl-2-nitrobenzene is an aromatic compound characterized by the presence of a chlorine atom, an ethynyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethynyl-2-nitrobenzene can be synthesized through a multistep process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzene ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination processes, followed by ethynylation. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-ethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the nitro and chlorine groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction: The major product is 1-Chloro-4-ethynyl-2-aminobenzene.
Coupling Reactions: Products include various alkynyl-substituted benzene derivatives
Scientific Research Applications
1-Chloro-4-ethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2-nitrobenzene involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the ethynyl group can form covalent bonds with other molecules. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in both chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethynylbenzene: Similar structure but lacks the nitro group.
1-Chloro-4-ethynylbenzene: Similar structure but lacks the nitro group.
1-Ethynyl-4-nitrobenzene: Similar structure but lacks the chlorine atom .
Uniqueness
1-Chloro-4-ethynyl-2-nitrobenzene is unique due to the combination of the chlorine, ethynyl, and nitro groups on the benzene ring.
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUGUBAVEFJJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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